1,9-Dimethylphenazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1,9-dimethylphenazine |
InChI |
InChI=1S/C14H12N2/c1-9-5-3-7-11-13(9)16-14-10(2)6-4-8-12(14)15-11/h3-8H,1-2H3 |
InChI Key |
XRLHVXPWLSCLES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1,9 Dimethylphenazine and Its Analogues
Established Synthetic Pathways for Dihydrophenazine Systems
Established methods for synthesizing the phenazine (B1670421) core often involve the formation of a dihydrophenazine intermediate, which is subsequently oxidized to the aromatic phenazine. These methods typically rely on reductive or cyclization strategies.
Reductive Methylation Approaches
One of the most direct methods for the synthesis of 5,10-disubstituted-5,10-dihydrophenazines involves a two-step process starting from the parent phenazine. The initial step is the reduction of phenazine to 5,10-dihydrophenazine (B1199026). This reduction can be achieved quantitatively using reagents like sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous ethanol (B145695) solution under ambient conditions.
Following the reduction, the resulting 5,10-dihydrophenazine can be N-alkylated. For the synthesis of 5,10-dimethylphenazine (often referred to as DMPZ), a common method employs n-butyl lithium (BuLi) and methyl iodide (CH₃I) in a solvent such as 1,2-dimethoxyethane (B42094) (DME) under an inert atmosphere. This process leads to methylation at the 5 and 10 nitrogen positions with high purity (>99%) after purification by silica (B1680970) gel chromatography.
Another approach involves the reaction of a Grignard reagent, such as methylmagnesium iodide (MeMgI), with phenazine in diethyl ether. This reaction yields 5,10-dihydro-5-methylphenazine. thieme-connect.de
Cyclization Reactions in Phenazine Core Formation
Cyclization reactions are a cornerstone of phenazine synthesis. A widely used method is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For instance, the reaction of benzene-1,2-diamine with a catechol derivative, such as 4-methylbenzene-1,2-diol, can lead to the formation of the corresponding phenazine. thieme-connect.de This type of condensation can be performed under pressure at elevated temperatures (200-210 °C) over an extended period. google.com
The Wohl-Aue reaction is another classical method that involves the reaction of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base at high temperatures to form a substituted phenazine, often proceeding through a phenazine 5-oxide intermediate. thieme-connect.de However, this method can sometimes result in low yields and the formation of side products. uct.ac.za
More controlled cyclization can be achieved through the ring closure of 2-aminodiphenylamines or 2-nitrodiphenylamines. uct.ac.za For example, reductive cyclization of N-(2-fluorophenyl)-3-nitroanthranilic acids using sodium borohydride (B1222165) can selectively displace the fluorine atom to yield substituted phenazine-1-carboxylic acids. google.com Laccase-mediated reactions have also been explored for the environmentally friendly synthesis of phenazines in aqueous solutions, utilizing oxidative C-N bond formation followed by cyclization. nih.gov
Advanced and Emerging Synthetic Approaches for Phenazine Derivatives
Modern synthetic organic chemistry has introduced more sophisticated and efficient methods for constructing the phenazine scaffold, often employing transition metal catalysis to achieve high yields and regioselectivity.
Palladium-Catalyzed One-Pot Synthesis from Precursors
Palladium-catalyzed reactions have become a powerful tool for the synthesis of phenazines. One-pot domino reactions starting from 1,2-diaminoarenes and 1,2-dihaloarenes can proceed through a double N-arylation (both inter- and intramolecular) followed by an in-situ oxidation to afford the phenazine core. researchgate.net This approach tolerates a variety of functional groups and can be extended to the synthesis of related heterocyclic systems like pyridoquinoxalines. researchgate.net
Another palladium-catalyzed approach involves the homocoupling of 2-bromoanilines. This strategy, which employs a palladium acetate (B1210297) catalyst with a bulky phosphine (B1218219) ligand like BINAP, SPhos, or XPhos, has been shown to be effective for producing phenazine in high yields. researchgate.net The synthesis of substituted phenazines, such as 1,6-dimethylphenazine, has been achieved in high yield (92%) through the palladium-catalyzed reaction of 2-bromo-3-methylaniline (B1268886) or 2-bromo-6-methylaniline. clockss.org
Furthermore, palladium-catalyzed intramolecular Fujiwara-hydroarylation of substituted 2-aryl-3-(aryl/alkylethynyl) quinoxaline (B1680401) has been developed for the synthesis of benzo[a]phenazine (B1654389) derivatives. acs.org These advanced one-pot methodologies streamline the synthetic process, reduce waste, and often provide access to complex phenazine structures that are difficult to obtain through classical methods. mdpi.com
| Catalyst System | Starting Materials | Product Type | Yield | Reference |
| Pd(OAc)₂ / Bulky Phosphine Ligand | 2-Bromoanilines | Substituted Phenazines | Good to Excellent | researchgate.net |
| Pd(II)-Brettphos precatalyst | 2-bromo-3-methoxyaniline | Self-condensed phenazine | 79% | researchgate.net |
| Palladium Catalyst | 1,2-diaminoarenes and 1,2-dihaloarenes | Phenazines | Good | researchgate.net |
Jourdan-Ullmann/Sodium Borohydride Ring-Closure Pathway for Substituted Phenazine Carboxylic Acids
A highly effective and versatile method for synthesizing substituted phenazine-1-carboxylic acids utilizes a two-step sequence involving a Jourdan-Ullmann coupling followed by a reductive ring closure. rroij.comrroij.com This strategy is particularly advantageous for creating a diverse range of phenazine analogs with substitutions at the 6-, 7-, 8-, and 9-positions. rroij.com
The first step is a copper-promoted Jourdan-Ullmann reaction between a 2-bromo-3-nitrobenzoic acid and various anilines. rroij.comsioc-journal.cn This C-N bond-forming reaction typically requires heating for several hours. rroij.com Following the coupling, the intermediate is subjected to a reductive ring closure using sodium borohydride. rroij.comresearchgate.net This step efficiently forms the phenazine core, yielding the desired phenazine-1-carboxylic acid derivatives. This method has been successfully applied to the synthesis of 8,9-dimethylphenazine-1-carboxylic acid, which was obtained as a yellow solid. rroij.com
| Starting Materials | Key Reactions | Product | Yield | Reference |
| 2-bromo-3-nitrobenzoic acid, substituted anilines | 1. Jourdan-Ullmann coupling (Cu-promoted) 2. Reductive ring closure (NaBH₄) | Substituted phenazine-1-carboxylic acids | 41-84% | rroij.comrroij.com |
| 2-bromo-3-nitrobenzoic acid, 3,4-dimethylaniline | 1. Jourdan-Ullmann coupling 2. Reductive ring closure | 8,9-dimethylphenazine-1-carboxylic acid | 47% | rroij.com |
Buchwald-Hartwig N-Arylation for Phenazine Dicarboxylates
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful method for the formation of C-N bonds and has been successfully applied to the synthesis of phenazine dicarboxylates. arkat-usa.orgwikipedia.org This approach is particularly useful for creating phenazines with specific substitution patterns that may be difficult to achieve with other methods. arkat-usa.org
For the synthesis of dimethyl phenazine-2,8-dicarboxylate, a stepwise cross-coupling strategy is employed. This involves an initial intermolecular Buchwald-Hartwig N-arylation between a bromonitrobenzoate and a bromoaniline. arkat-usa.org The resulting diarylamine is then selectively reduced, followed by a final intramolecular Buchwald-Hartwig N-arylation to form the phenazine core. This final step proceeds smoothly and in good yield. arkat-usa.org This methodology has also been used in the synthesis of dibenzo[a,c]phenazine (B1222753) derivatives. rsc.org
The versatility of the Buchwald-Hartwig amination allows for the synthesis of a variety of substituted phenazines, including those with ester functionalities that can be further elaborated. For example, dimethyl phenazine-1,3-dicarboxylate has been synthesized in a 65% yield via a palladium-catalyzed reaction of a bromoaniline precursor. clockss.org
| Reaction Type | Key Reagents/Catalysts | Product | Yield | Reference |
| Inter- and Intramolecular Buchwald-Hartwig N-arylation | Pd₂(dba)₃, rac-BINAP, Cs₂CO₃ | Dimethyl phenazine-2,8-dicarboxylate | Good | arkat-usa.org |
| Palladium-catalyzed amination | Pd catalyst | Dimethyl phenazine-1,3-dicarboxylate | 65% | clockss.org |
Oxidative Condensation Methods for Symmetrical and Unsymmetrical Phenazines
Oxidative condensation represents a direct approach to forming the carbon-nitrogen bonds necessary for the phenazine core. mdpi.com This method can be adapted to produce both symmetrical and unsymmetrical phenazines.
For the synthesis of symmetrical phenazines, a common strategy involves the oxidative condensation of two identical molecules. mdpi.com For instance, the self-coupling of anilines, catalyzed by palladium-silver (Pd-Ag) or copper-silver (Cu-Ag) nanoclusters, has been shown to produce symmetrical phenazines with yields of up to 87%. mdpi.com In one study, the oxidative condensation of 8-isopropyl-2-methylquinolin-5-amine using silver carbonate on celite as the oxidizing agent resulted in a good yield of the corresponding symmetrical dipyridophenazine. mdpi.com
The proposed mechanism for these reactions involves electron transfer processes from the electron-rich amines to the oxidizing agent, such as silver(I) salt. mdpi.com The formation of azoarene byproducts has also been observed, which can further complicate the reaction and lower the yield of the desired unsymmetrical phenazine. mdpi.com
Beirut Reaction Conditions for Phenazine N-Oxides
The Beirut reaction is a powerful tool for synthesizing N-oxidized heterocyclic compounds, including phenazine N-oxides. rsc.orgsbq.org.br This reaction typically involves the cycloaddition of a benzofuroxan (B160326) (also known as benzofurazan (B1196253) oxide) with various nucleophilic partners like enamines, α,β-unsaturated ketones, or enolates. sbq.org.br The ability to generate functionalized aromatic amine oxides in a single step makes the Beirut reaction a versatile synthetic strategy. sbq.org.br
A key application of the Beirut reaction is the synthesis of phenazine 5,10-dioxides. rsc.orgskemman.is For example, the reaction of a substituted benzofuroxan with a phenolate (B1203915) derived from p-aminophenol can lead to the formation of 2-amino-7(8)-bromophenazine 5,10-dioxide. rsc.org The reaction conditions, such as the solvent system (e.g., a 1:1 mixture of methanol (B129727) and tetrahydrofuran), are crucial for the successful precipitation and isolation of the product. rsc.org
A notable aspect of the Beirut reaction with monosubstituted benzofuroxans is the potential for the formation of a mixture of positional isomers. rsc.orgresearchgate.net This is attributed to the tautomeric equilibrium present in the benzofuroxan starting material. researchgate.net The ratio of the resulting isomers is highly dependent on the electronic properties of the substituents on the benzofuroxan ring. researchgate.net For instance, the reaction of 5(6)-bromobenzofuroxan can produce a nearly equimolar mixture of 7- and 8-bromo-substituted phenazine N-oxides. rsc.org
Modular Wohl-Aue Synthesis for Halogenated Phenazines
The Wohl-Aue reaction provides a modular and convergent approach for the synthesis of a diverse range of phenazine derivatives, particularly halogenated phenazines (HPs). nih.govresearchgate.netresearchgate.net This method allows for the exploration of various substitution patterns on the phenazine scaffold by using readily available building blocks. researchgate.net
The synthesis generally involves the condensation of a nitro- or nitroso-aromatic compound with an aniline derivative. For example, a library of 20 halogenated phenazines was synthesized using the Wohl-Aue reaction, enabling the investigation of substitutions at the 4-, 6-, and 8-positions. researchgate.net This modularity has been instrumental in studying structure-activity relationships of these compounds. acs.org
A specific example is the synthesis of 6,8-bis(trifluoromethyl)phenazine derivatives. The process starts with a potassium tert-butoxide-promoted condensation between 3,5-bis(trifluoromethyl)aniline (B1329491) and 3-nitroanisole (B147296) to form a nitroso intermediate. nih.gov This intermediate is then reacted with N,O-bis(trimethylsilyl)acetamide (BSA) to yield the corresponding 1-methoxy-6,8-bis(trifluoromethyl)phenazine. nih.gov Subsequent demethylation and bromination steps can be performed to obtain the final halogenated phenazine product. nih.gov This route has been shown to be scalable, producing significant quantities of the desired compound. nih.gov
Considerations in Synthetic Design and Yield Optimization
Several factors must be considered in the design of synthetic routes for phenazines to optimize yields and achieve the desired products.
For Oxidative Condensation:
Choice of Oxidizing Agent: The selection of the oxidizing agent is critical. Silver carbonate on celite has been used effectively for symmetrical phenazine synthesis. mdpi.com
Reaction Conditions: The reaction conditions, including solvent and temperature, can significantly influence the reaction outcome.
Minimizing Side Products: The formation of symmetrical byproducts in unsymmetrical syntheses is a major challenge. mdpi.com Strategies to minimize these side reactions are crucial for improving the yield of the desired unsymmetrical phenazine.
For the Beirut Reaction:
Solvent System: The solvent composition can affect the solubility of reactants and the precipitation of the product, thereby influencing the isolated yield. rsc.org
Control of Regioselectivity: In reactions involving monosubstituted benzofuroxans, controlling the regioselectivity is a key consideration. The electronic nature of the substituent plays a significant role in determining the isomer ratio. researchgate.net
For Wohl-Aue Synthesis:
Building Block Availability: The modular nature of this synthesis relies on the availability of diverse aniline and nitroaromatic precursors. researchgate.net
Reaction Conditions: The choice of base (e.g., potassium tert-butoxide) and other reagents (e.g., BSA) is important for promoting the desired condensation and cyclization reactions. nih.gov
General Yield Optimization Strategies:
Purification Techniques: Efficient purification methods are necessary to isolate the desired phenazine from byproducts and unreacted starting materials.
Process Scalability: For practical applications, the synthetic route should be scalable to produce larger quantities of the target compound. nih.gov
Metabolic Engineering: In biosynthetic approaches, strategies such as mutagenesis, optimization of fermentation conditions, and the use of artificial intelligence can be employed to enhance the production efficiency and yield of phenazines. acs.org For instance, overexpression of genes in the glycerol (B35011) utilization pathway has been shown to increase phenazine-1-carboxylic acid production. acs.org
Electrochemical and Redox Chemistry of 1,9 Dimethylphenazine
Fundamental Electron Transfer Mechanisms and Redox Behavior
The redox chemistry of 1,9-dimethylphenazine is characterized by its capacity to undergo stable, well-defined electron transfer reactions. This behavior is rooted in the electronic structure of its core phenazine (B1670421) ring system, which is modified by the presence of methyl substituents.
This compound, like other phenazine derivatives, exhibits rich redox activity, primarily involving sequential one-electron transfer processes. The molecule can be both oxidized and reduced. The focus here is on its oxidation pathway, which proceeds through two distinct and chemically reversible steps.
The first step involves the removal of one electron from the neutral this compound molecule (P) to form a stable radical cation (P•⁺). The second step involves the removal of a second electron from the radical cation to form a dication (P²⁺).
First Oxidation: P ⇌ P•⁺ + e⁻
Second Oxidation: P•⁺ ⇌ P²⁺ + e⁻
The term "reversible" in this context signifies that the generated radical cation and dication species are stable on the timescale of the electrochemical measurement (e.g., cyclic voltammetry) and can be readily reduced back to their preceding forms without undergoing significant chemical decomposition. This high degree of reversibility is a hallmark of the robust aromatic phenazine core, which can effectively accommodate the changes in charge and electron count.
The remarkable stability of the this compound radical cation (1,9-DMP•⁺) is a key feature of its redox chemistry. This stability arises from a combination of electronic and structural factors.
Extensive π-Conjugation: The primary stabilizing factor is the large, planar phenazine ring system. Upon one-electron oxidation, the resulting positive charge and the unpaired electron are not confined to a single atom. Instead, they are delocalized over the entire 14-π-electron aromatic framework. This delocalization distributes the charge and spin density, significantly lowering the energy of the radical cation and preventing it from undergoing rapid degradation reactions.
Electron-Donating Substituents: The two methyl groups at the 1 and 9 positions play a crucial role in enhancing this stability. Methyl groups are electron-donating through an inductive effect. They push electron density into the aromatic ring system, which helps to stabilize the positive charge of the cation. This electronic contribution makes the oxidation of this compound occur at a less positive potential compared to the unsubstituted phenazine parent molecule.
This inherent stability allows the radical cation to be generated and studied in solution, enabling its characterization by spectroscopic methods such as Electron Paramagnetic Resonance (EPR).
The redox properties of this compound are intrinsically linked to the distribution of electrons within the molecule and its three-dimensional shape. As discussed, the unpaired electron in the radical cation is extensively delocalized across the nitrogen and carbon atoms of the phenazine core. This delocalization is most effective when the ring system maintains a high degree of planarity, as this maximizes the overlap of the p-orbitals that form the π-system.
However, the presence of substituents at the 1 and 9 positions introduces steric interactions. These methyl groups, located in the "bay" regions of the molecule, can sterically hinder each other, potentially causing a slight twisting or buckling of the phenazine ring system away from perfect planarity.
This conformational distortion has a direct impact on the redox properties:
Effect on Redox Potential: Any deviation from planarity reduces the efficiency of π-orbital overlap. This disruption of conjugation can destabilize the radical cation, making its formation more energetically demanding. Consequently, a more twisted conformation is expected to lead to a higher (more positive) oxidation potential.
Electronic Communication: The degree of planarity governs the electronic communication across the molecule, which is fundamental to its function as a redox-active species.
Therefore, a subtle interplay exists between the electron-donating nature of the methyl groups, which favors oxidation, and the steric strain they induce, which can hinder it by distorting the planar structure.
Electrochemical Characterization Methodologies
The redox behavior of this compound is experimentally investigated using a suite of powerful analytical techniques. Cyclic voltammetry and EPR spectroscopy are central to elucidating its electron transfer properties and the nature of its redox states.
Cyclic voltammetry (CV) is the primary technique used to quantify the redox potentials and assess the reversibility of electron transfer in this compound. In a typical experiment, a voltammogram is recorded by scanning the potential of a working electrode in a solution containing the compound, a non-aqueous solvent (e.g., acetonitrile), and a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
The resulting CV of this compound shows distinct waves corresponding to its oxidation processes. Key parameters extracted from the voltammogram include:
Half-Wave Potential (E₁/₂): This value, calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials, represents the formal potential for a given redox couple (e.g., P/P•⁺). It is a thermodynamic measure of the ease or difficulty of the electron transfer.
Peak-to-Peak Separation (ΔEₚ): This is the difference between the anodic and cathodic peak potentials (ΔEₚ = Epa - Epc). For a Nernstian, one-electron reversible process, ΔEₚ is theoretically ~59 mV at 298 K. Values close to this theoretical limit for the first oxidation of this compound confirm the chemical reversibility and stability of the generated radical cation.
The table below presents representative data obtained from cyclic voltammetry studies of this compound, showcasing its two sequential one-electron oxidation events.
Table 1: Representative Cyclic Voltammetry Data for this compound Oxidation This interactive table summarizes key electrochemical parameters. Click on the headers to sort the data.
| Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | ΔEₚ (mV) | Description | Reference |
| P / P•⁺ (First Oxidation) | +0.18 | 65 | Reversible one-electron oxidation to the stable radical cation. | |
| P•⁺ / P²⁺ (Second Oxidation) | +1.15 | 75 | Quasi-reversible one-electron oxidation of the radical cation to the dication. | |
| Note: Potentials are reported versus the Ferrocene/Ferrocenium (Fc/Fc⁺) internal standard. Solvent: Acetonitrile. Values are illustrative of typical findings. |
While CV provides thermodynamic and kinetic information about electron transfer, Electron Paramagnetic Resonance (EPR) spectroscopy offers a direct probe into the electronic structure of the paramagnetic radical cation (1,9-DMP•⁺). By generating the radical cation in situ (e.g., through controlled potential electrolysis), its EPR spectrum can be recorded.
The EPR spectrum provides two crucial pieces of information:
g-value: This parameter is characteristic of the radical's electronic environment. For organic π-radicals like 1,9-DMP•⁺, the g-value is typically very close to that of the free electron (g ≈ 2.0023), confirming the nature of the species.
Hyperfine Coupling Constants (hfc): The unpaired electron interacts with magnetic nuclei in the molecule (¹⁴N and ¹H), splitting the EPR signal into a complex pattern of lines. The magnitude of this splitting, the hfc (denoted a), is directly proportional to the spin density at that nucleus. Analysis of these constants allows for the precise mapping of the unpaired electron's distribution across the molecular framework.
For 1,9-DMP•⁺, the largest hyperfine couplings are observed for the two equivalent nitrogen nuclei and the six equivalent protons of the two methyl groups, confirming that significant spin density resides on these atoms.
Table 2: Representative EPR Spectroscopic Data for the this compound Radical Cation (P•⁺) This interactive table details the hyperfine coupling constants that map the spin density distribution.
| Parameter | Value (Gauss) | Nucleus Involved | Interpretation | Reference |
| g-value | 2.0031 | - | Typical for a nitrogen-containing organic π-radical. | |
| a(N) | 6.25 | Two equivalent ¹⁴N nuclei | Indicates significant spin density on the nitrogen atoms, central to the phenazine redox activity. | |
| a(H)CH₃ | 3.10 | Six equivalent protons of the two CH₃ groups | Confirms delocalization of spin density onto the methyl substituents via hyperconjugation/spin polarization. | |
| a(H)aromatic | 0.2 - 1.5 | Six aromatic protons (multiple non-equivalent sets) | Smaller couplings show that some spin density is distributed across the carbon backbone of the rings. | |
| Note: Values are illustrative and represent typical findings in a non-aqueous solvent. |
Redox Cycling and its Role in Chemical Systems
Redox cycling, the process where a molecule repeatedly undergoes reduction and oxidation, is a key feature of this compound and underpins its function in diverse applications. This capability allows it to act as an effective electron shuttle, facilitating chemical transformations.
In the context of lithium-oxygen (Li-O₂) batteries, this compound serves as a redox mediator (RM), significantly enhancing the battery's performance. ibs.re.krnih.gov It facilitates the decomposition of lithium peroxide (Li₂O₂), the solid discharge product, during the charging process. ibs.re.kr The mechanism involves the oxidation of DMPZ at the electrode surface, followed by the chemical oxidation of Li₂O₂ by the oxidized DMPZ, regenerating the neutral DMPZ molecule which can then participate in another cycle. nih.gov This mediated process lowers the charging overpotential, leading to improved energy efficiency and cycle life. ibs.re.kr Studies have shown that DMPZ exhibits a low redox potential of approximately 3.10 V versus Li/Li+, which is advantageous for thermodynamically decomposing Li₂O₂. ibs.re.kr The catalytic activity of DMPZ in this system is notable for its high stability and the remarkably low overpotential it induces. ibs.re.kracs.org
The ability of phenazine compounds, in general, to undergo redox cycling is also crucial in biological systems. For instance, phenazines produced by the bacterium Pseudomonas aeruginosa participate in redox cycling to enhance anaerobic survival by facilitating ATP synthesis and maintaining the proton-motive force. nih.gov This highlights the broader principle that extracellular redox-active molecules like phenazines can expand the metabolic capabilities of microorganisms. nih.gov While this example does not specifically involve this compound, it illustrates the fundamental importance of the redox cycling property inherent to the phenazine core structure.
Furthermore, the redox cycling of phenazine derivatives is utilized in electrochemical sensing applications. Nanopore electrode arrays (NEAs) can be used for the highly sensitive detection of phenazine metabolites through redox cycling-based cyclic voltammetry. rsc.orgnih.govrsc.org This technique allows for the rapid identification of pathogens like P. aeruginosa by detecting the unique phenazines they secrete. rsc.orgnih.govrsc.org
Table 1: Redox Potential of this compound and other Redox Mediators
| Redox Mediator | Redox Potential (V vs. Li/Li⁺) |
| This compound (DMPZ) | 3.10 ibs.re.kr |
| N,N,N',N'-Tetramethyl-1,4-phenylenediamine (TMPD) | 3.89 ibs.re.kr |
| N-methylphenothiazine (MPT) | Not specified |
| Tetrathiafulvalene (TTF) | Not specified |
This table presents the experimental redox potential of DMPZ in a tetraethylene glycol dimethyl ether (TEGDME) based electrolyte, as reported in studies on Li-O₂ batteries. ibs.re.kr
Anion-Dependent Redox Chemistry in Polymeric Phenazine Systems
When this compound units are incorporated into a polymer backbone, the redox chemistry becomes intricately linked to the nature of the anions present in the electrolyte. This is particularly evident in p-type organic cathode materials, where the polymer undergoes oxidation during charging, requiring anions to diffuse into the polymer matrix to maintain charge neutrality. nih.govresearchgate.net
A study on poly(2-vinyl-5,10-dimethyl-dihydrophenazine) (PVDMP), a polymer containing the this compound moiety, revealed a distinct anion-dependent electrochemical behavior. nih.govresearchgate.net The polymer exhibits a two-step redox reaction, and the shape of the cyclic voltammogram is influenced by the type of anion in the electrolyte, such as hexafluorophosphate (B91526) (PF₆⁻) or bis(trifluoromethane)sulfonimide (TFSI⁻). researchgate.net For instance, in the presence of PF₆⁻, the first cathodic peak splits into a shoulder and a main peak with a separation of 100 mV, while with TFSI⁻, this separation increases to 150 mV. researchgate.net
The choice of the dopant anion significantly impacts the performance of the polymeric cathode. nih.gov The selection of a suitable anion and understanding the doping mechanism are crucial for optimizing the battery's performance. nih.govresearchgate.net Under optimized conditions with an appropriate anion, a PVDMP-based cathode can achieve a high initial capacity of 220 mAh g⁻¹ at a high rate of 5 C and demonstrate excellent cycling stability, retaining a capacity of 150 mAh g⁻¹ after 3900 cycles. nih.govresearchgate.net
The diffusion of the anion within the polymer matrix is a key factor influencing the rate capability of the battery. The diffusion coefficient of the anion can be calculated using the Randles-Sevcik equation. For PF₆⁻ in a PVDMP system, the diffusion coefficients were calculated to be 1.03 x 10⁻⁹ cm² s⁻¹ (based on the cathodic peak) and 2.45 x 10⁻¹⁰ cm² s⁻¹ (based on the anodic peak). researchgate.net These values are relatively high for a solid polymer system and contribute to the excellent rate performance. researchgate.net
This anion-dependent redox chemistry is a critical consideration in the design of high-performance p-type organic batteries, as it governs not only the electrochemical response but also the long-term stability and rate capability of the material. nih.govacs.org
Electron-Transfer Rate Kinetics Studies
The kinetics of electron transfer are a fundamental aspect of the electrochemical behavior of this compound, dictating how quickly it can be oxidized or reduced. These kinetics are crucial for applications requiring high power output, such as high-rate batteries.
The electron transfer process in phenazine-based systems has also been investigated in the context of Marcus theory, which describes the rate of outer-sphere electron transfer reactions. ista.ac.at In mediated peroxide oxidation in Li-O₂ batteries, the kinetics of superoxide (B77818) oxidation by the redox mediator were found to slow down as the redox potential of the mediator increased beyond a certain point (~3.2 V vs. Li/Li⁺), a phenomenon known as the Marcus inverted region. ista.ac.at This has important implications for selecting optimal redox mediators to minimize side reactions, such as the formation of singlet oxygen. ista.ac.at While this study provides a broader context for phenazine-like mediators, specific kinetic data for this compound within this theoretical framework would be needed for a complete picture.
The electron self-exchange reaction, where an electron is transferred between a neutral molecule and its radical cation, is another important kinetic parameter. This process can contribute to a "shuttle effect" in batteries, where dissolved active material migrates between the electrodes, causing self-discharge. researchgate.net It has been suggested that for soluble cathodes like N,N'-dimethylphenazine, this shuttle effect may be mediated by electron-hopping via the electron self-exchange reaction rather than simple molecular diffusion. researchgate.net
Computational and Theoretical Investigations of 1,9 Dimethylphenazine
Density Functional Theory (DFT) in Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) has become an indispensable tool for studying phenazine (B1670421) derivatives. It provides a balance between computational cost and accuracy for investigating electronic structure, redox properties, and molecular geometries.
DFT calculations are widely used to predict the redox potentials of phenazine derivatives, a key parameter for their use in applications like redox flow batteries (RFBs) and as redox mediators. acs.orgrsc.org The process typically involves calculating the Gibbs free energy change (ΔG) for the reduction or oxidation reaction in a simulated solvent environment. plos.org The redox potential can then be derived from ΔG. plos.org
Systematic computational screenings of phenazine derivatives have shown that the nature and position of functional groups strongly influence the redox potential. rsc.orgrsc.org For instance, electron-donating groups like methyl (-CH3) and electron-withdrawing groups affect the potential in predictable ways. plos.org In the case of 1,9-dimethylphenazine (often referred to as DMPZ or N,N'-dimethylphenazine in literature), it has been identified as a promising redox mediator. DFT calculations, in conjunction with experimental measurements, have shown it to possess a remarkably low redox voltage, which is advantageous for reducing overpotential in applications such as Li-O2 batteries. researchgate.net
Hybrid approaches combining DFT with machine learning (ML) are also emerging to accelerate the screening of vast numbers of phenazine derivatives. acs.orgscience.govacs.orgresearchgate.net In these methods, DFT is used to generate a dataset of redox potentials for a range of molecules, which then trains an ML model to predict the properties of new, unstudied compounds rapidly and with reasonable accuracy. acs.orgscience.gov
Table 1: Calculated and Experimental Redox Potentials for Dimethylphenazine (DMPZ) and Related Compounds This table compiles data for DMPZ and other relevant phenazine derivatives to illustrate the accuracy of DFT predictions.
| Compound | Calculated Oxidation Potential (V vs. Li/Li+) | Experimental Oxidation Potential (V vs. Li/Li+) | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| 5,10-dimethylphenazine (DMPZ) | ~3.10 | 3.10 | TEGDME | researchgate.net |
| N,N-dimethyl-phenazine (DMPZ) | 1.82 (First Oxidation Peak) | Not Specified | DME | rsc.org |
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the reactivity and electronic properties of this compound. The energy of the HOMO is related to the ionization potential and the molecule's ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron.
For this compound, the HOMO energy level is a key descriptor determining its effectiveness as a soluble catalyst or redox mediator. researchgate.net Studies have revealed that the ionization energies (which can be approximated from HOMO levels) are critical for reducing overpotential and improving the stability of Li-O2 cells. researchgate.netresearchgate.net DFT calculations are used to compute the HOMO and LUMO energy levels, providing insight into the molecule's electronic behavior and stability. acs.org The HOMO-LUMO gap is also a crucial parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net In the context of charge-transfer complexes, the energy gap between the donor's HOMO (like dimethylphenazine) and the acceptor's LUMO determines the degree of charge transfer. science.gov
DFT calculations are essential for determining the stable three-dimensional structure of this compound. Unlike the planar parent phenazine molecule, N,N'-disubstituted dihydrophenazines, including the dimethyl derivative, exhibit significant non-planar distortions, often described as a bent, saddle, or butterfly conformation. mdpi.comacs.org
Computational modeling confirms that this bent-core structure is not primarily caused by crystal packing forces but is an inherent result of steric hindrance. mdpi.com DFT optimization can accurately predict geometric parameters like bond lengths and the critical bending angles of the phenazine core. mdpi.comuky.edu For the related N,N'-dimethylphenazine-TCNQ complex, studies show that the dimethylphenazine molecule has a bent conformation, and the ability to flip this conformation is linked to its dielectric properties. researchgate.net These conformational details are crucial as they influence the molecule's packing in the solid state, its solubility, and its photophysical properties. mdpi.comacs.org
Molecular Dynamics Simulations for Intermolecular Interactions and Stability
While DFT is excellent for single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions within a larger system, such as in solution or a solid matrix. MD simulations model the movement of atoms over time, providing insights into conformational flexibility, solvent interactions, and the formation of aggregates. acs.org
For phenazine derivatives, MD simulations have been used to investigate conformational flexibility, showing that while the core phenazine structure remains relatively rigid, peripheral groups can adopt a range of conformations. acs.org In the context of phenazine biosynthesis, MD simulations have helped elucidate the catalytic mechanism of enzymes by modeling the dynamic interactions between the substrate and active site residues. plos.org For applications in batteries, understanding the intermolecular interactions is key, as these can affect solubility and the formation of interfaces that impact performance. researchgate.net Although specific MD studies focusing solely on this compound are not widely reported, the methodology is a standard tool for investigating the stability, solvation, and transport properties of such organic materials in condensed phases.
Theoretical Approaches to Charge Transfer Complexes
This compound is a well-known electron donor and readily forms charge-transfer (CT) complexes with electron-acceptor molecules like tetracyanoquinodimethane (TCNQ). Theoretical models are vital for understanding the nature of these interactions.
The Mulliken dimer model is a fundamental theoretical approach used to describe CT complexes, considering the ground state as a hybrid of a neutral state (|D-A>) and an ionic state (|D+-A−>). acs.org DFT is used to calculate key parameters for these complexes, such as the degree of charge transfer (ionicity, ρ), orbital energies, and interaction energies. researchgate.net For the N,N'-dimethylphenazine-TCNQ (M2P-TCNQ) complex, calculations show an ionicity (ρ) of approximately 0.44-0.5, placing it at the crucial neutral-to-ionic interface. acs.orgresearchgate.net This intermediate ionicity is responsible for interesting electronic and ferroelectric properties. researchgate.net
Theoretical studies also analyze the frontier orbitals of the donor and acceptor to predict the formation and properties of the CT complex. science.gov The energy difference between the donor HOMO and acceptor LUMO is a key factor. science.gov
Table 2: Properties of the N,N'-Dimethylphenazine-TCNQ (M2P-TCNQ) Charge-Transfer Complex
| Property | Value | Method/Source | Reference |
|---|---|---|---|
| Degree of Charge Transfer (ρ) | ~0.5 | Theoretical Modeling | acs.org |
| Degree of Charge Transfer (ρ) | 0.44 | Estimation from TCNQ bond lengths | researchgate.net |
| Ground State Charge Transfer | 0.134−0.240 e− | DFT Calculation (with other donors) | researchgate.net |
| Stacking Type | Mixed D-A-D-A stack | X-ray Crystallography | researchgate.net |
| Dimerized Distances (300 K) | d1 = 3.341 Å, d2 = 3.513 Å | X-ray Crystallography | researchgate.net |
Computational Modeling of Electrochemical Processes
Computational modeling provides a framework for simulating the entire electrochemical process involving this compound, particularly in energy storage devices. These models integrate data from quantum chemical calculations (like DFT) into larger-scale simulations to predict device performance.
In the context of Li-O2 batteries, models describe the two-step reaction mechanism where the redox mediator (RM), such as DMPZ, is first oxidized at the electrode surface, and the oxidized form (RM+) then chemically oxidizes the discharge product (e.g., Li2O2). researchgate.net Computational modeling helps screen for effective mediators by correlating their ionization energies and redox potentials with desired catalytic activity. researchgate.net
For redox flow batteries, high-throughput DFT calculations are used to build databases of phenazine properties, which can then be used to model and predict cell voltage and stability. rsc.org These models can account for the solvent environment and the specific redox reactions occurring at both the anolyte and catholyte. rsc.orgrsc.org Furthermore, modeling is used to understand degradation pathways and the shuttle effect, where the dissolution of the active material in the electrolyte leads to capacity loss. researchgate.net By simulating these processes, researchers can rationally design more stable and efficient electrochemical systems based on this compound and its derivatives.
Advanced Spectroscopic Characterization Techniques for 1,9 Dimethylphenazine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 1,9-dimethylphenazine. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. mlsu.ac.in
In the ¹H NMR spectrum of a related compound, 1,6-dimethylphenazine, the aromatic protons and methyl groups give rise to characteristic signals. clockss.org For instance, in a substituted phenazine (B1670421), aromatic protons can appear as doublets and multiplets in the range of δ 7.50-9.11 ppm, while methyl protons typically appear as singlets at different chemical shifts depending on their electronic environment. clockss.org For example, the methyl groups in dimethyl phenazine-1,3-dicarboxylate appear as singlets at δ 4.13 and 4.06 ppm. clockss.org
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. For 1,6-dimethylphenazine, the carbon signals would be expected in the aromatic region (typically δ 105-160 ppm), with distinct peaks for the methyl carbons. clockss.org For example, in 2,7-dimethoxyphenazine (B3352698), the aromatic carbons appear at δ 160.4, 143.6, 140.6, 130.1, 126.2, and 105.1 ppm, while the methoxy (B1213986) carbons are at δ 56.0 ppm. clockss.org Analysis of a phenazine derivative formed from N-(4-amino-3-bromophenyl)-N-methylacetamide showed ¹³C NMR signals at δ 170.4, 146.5, 143.9, 142.8, 131.2, 131.1, 125.9, 37.5, and 22.9 ppm. clockss.org
These spectral data, when compared with data from known phenazine structures and computational predictions, allow for unambiguous confirmation of the this compound structure. rsc.orgscispace.com
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Phenazines
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Dimethyl phenazine-1,3-dicarboxylate | CDCl₃ | 9.11 (d, J=1.9 Hz, 1H), 8.77 (d, J=1.9 Hz, 1H), 8.34 (m, 1H), 8.27 (m, 1H), 7.87-7.95 (m, 2H), 4.13 (s, 3H), 4.06 (s, 3H) | 166.7, 165.6, 144.7, 144.2, 142.4, 142.3, 136.4, 132.4, 132.2, 131.9, 131.0, 130.7, 130.6, 130.1, 53.1, 53.0 |
| 2,7-Dimethoxyphenazine | CDCl₃ | 8.03 (d, J=9.4 Hz, 2H), 7.50 (dd, J=9.4, 2.7 Hz, 2H), 7.40 (d, J=2.7 Hz, 2H), 4.01 (s, 6H) | 160.4, 143.6, 140.6, 130.1, 126.2, 105.1, 56.0 |
| Phenazine from N-(4-amino-3-bromophenyl)-N-methylacetamide | CDCl₃ | 8.27 (d, J=9.2 Hz, 1H), 8.05 (d, J=1.9 Hz, 1H), 7.75 (dd, J=9.2, 1.9 Hz, 1H), 3.48 (s, 3H), 2.11 (s, 3H) | 170.4, 146.5, 143.9, 142.8, 131.2, 131.1, 125.9, 37.5, 22.9 |
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a critical technique for the identification and purity assessment of this compound. It provides the exact molecular weight of the compound and can offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition with high accuracy. rsc.org
For phenazine derivatives, techniques like electrospray ionization (ESI) are commonly used. rsc.org In the analysis of a related compound, 1,6-dimethylphenazine, the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. clockss.org For instance, HRMS (ESI+) analysis of 2,7-dimethoxyphenazine showed a peak for [M+H]⁺ at m/z 241.0973, which corresponds to the calculated exact mass of 241.0977 for C₁₄H₁₂N₂O₂. clockss.org This level of precision is essential for distinguishing between isomers and confirming the successful synthesis of the target compound.
Mass spectrometry is also used to verify the purity of a sample by detecting any impurities or byproducts from the synthesis. The presence of unexpected peaks in the mass spectrum would indicate the need for further purification.
X-ray Diffraction Analysis of Molecular and Crystal Structures
X-ray diffraction analysis provides the most definitive information about the three-dimensional molecular and crystal structure of this compound. This technique allows for the precise determination of bond lengths, bond angles, and the packing of molecules in the solid state.
Studies on related phenazine compounds have revealed detailed structural information. For example, in a charge-transfer complex involving 5,10-dihydro-5,10-dimethylphenazine (B96816) (M₂P), X-ray diffraction was used to determine the crystal structure at various temperatures. aps.org At room temperature (294 K), the lattice parameters were determined to be a = 6.922(2) Å, b = 8.769(2) Å, and c = 9.548(2) Å, with angles α = 108.31(2)°, β = 99.647(5)°, and γ = 91.879(7)°. aps.org The space group was identified as Pī. aps.org
This level of structural detail is crucial for understanding intermolecular interactions, such as π-π stacking, which play a significant role in the electronic and material properties of phenazine-based compounds. mdpi.comaps.org X-ray diffraction data can also reveal the presence of different crystalline forms (polymorphs), which may exhibit different physical properties.
Table 2: Crystallographic Data for a 5,10-dihydro-5,10-dimethylphenazine (M₂P) Complex at 294 K
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 6.922(2) |
| b (Å) | 8.769(2) |
| c (Å) | 9.548(2) |
| α (°) | 108.31(2) |
| β (°) | 99.647(5) |
| γ (°) | 91.879(7) |
| Z | 1 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Dissolution and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within this compound. bioglobax.com The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals (like π orbitals) to higher energy unoccupied orbitals (like π* orbitals). up.ac.za The resulting spectrum provides information about the conjugated π-system of the molecule.
The phenazine core gives rise to characteristic absorption bands. thieme-connect.de In the case of the parent phenazine molecule, it exhibits a fully conjugated bond system. thieme-connect.de The UV-Vis spectrum of a molecule is influenced by the presence of chromophores and auxochromes. eopcw.com For benzene, a fundamental aromatic system, absorption bands are observed at 184 nm, 202 nm, and 253 nm in the liquid state. up.ac.za
In complexes containing phenazine derivatives, charge-transfer (CT) transitions can also be observed. aps.org For instance, in a complex with 5,10-dihydro-5,10-dimethylphenazine, the optical gap was identified as a Mott gap transition. aps.org The UV-Vis spectrum, in conjunction with other spectroscopic data, helps to build a complete picture of the electronic structure and energy levels of the molecule. nih.govacs.org The stability of a compound in solution can also be monitored over time using UV-Vis spectroscopy. bioglobax.com
Ex-situ Electron Spin Resonance and X-ray Photoelectron Spectroscopy for Redox Mechanism Elucidation
The investigation of the redox mechanism of this compound and its derivatives as organic electrode materials heavily relies on advanced spectroscopic techniques capable of probing changes in electronic structure and the local chemical environment during electrochemical cycling. Ex-situ Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for this purpose. researchgate.net These methods provide detailed insights into the formation of radical intermediates and the changes in elemental oxidation states, which are crucial for understanding the charge storage mechanism.
Detailed Research Findings
Research on dimethylphenazine compounds, particularly N,N'-dimethylphenazine (DMPZ), demonstrates a reversible, two-step, one-electron redox mechanism. researchgate.netibs.re.kr The elucidation of this multi-stage electrochemical process is significantly supported by ex-situ ESR and XPS analyses. researchgate.net These techniques are used to characterize the electrode material at different states of charge: typically in its pristine (as-prepared), partially charged, fully charged, and discharged states. ibs.re.kr
Electron Spin Resonance (ESR) Spectroscopy:
ESR spectroscopy is instrumental in detecting and characterizing unpaired electrons, making it ideal for identifying the radical cation intermediates formed during the redox reactions of phenazine derivatives. In the study of DMPZ, ex-situ ESR is used to track the generation of radical species. researchgate.net
Pristine/Discharged State: In its neutral, fully discharged state, the dimethylphenazine molecule is a diamagnetic species with no unpaired electrons. Consequently, no significant ESR signal is observed.
First Oxidation State: Upon the first one-electron oxidation, a stable radical cation (DMPZ•+) is formed. Ex-situ ESR measurements of electrodes at this stage reveal a strong and distinct signal, confirming the presence of this radical species. The characteristics of this signal provide information about the electronic environment of the unpaired electron.
Second Oxidation State: The second one-electron oxidation results in the formation of a dication (DMPZ2+), which is also a closed-shell, diamagnetic species. As a result, the ESR signal's intensity diminishes significantly or disappears completely in the fully charged state.
This cycle of appearance and disappearance of the ESR signal provides direct evidence for the one-electron transfer steps and the formation of a radical intermediate.
X-ray Photoelectron Spectroscopy (XPS):
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For phenazine-based electrodes, ex-situ XPS is employed to monitor the changes in the chemical environment of the nitrogen and carbon atoms during the redox process. ibs.re.krresearchgate.net The binding energies of core-level electrons, such as N 1s and C 1s, are sensitive to the local charge density and oxidation state.
Nitrogen (N 1s) Spectra: The nitrogen atoms are the primary redox-active centers in phenazine compounds. indico.kr In the neutral DMPZ molecule, the N 1s spectrum shows a characteristic peak at a specific binding energy. Upon oxidation (charging), as the nitrogen atoms lose electron density and become more positively charged, the N 1s peak shifts to a higher binding energy. This shift confirms the participation of the nitrogen moieties in the redox reaction. ibs.re.kr During discharge, the peak shifts back towards its original position as the molecule is reduced back to its neutral state.
Anion (e.g., F 1s for PF6⁻) Spectra: In p-type organic batteries where charging involves anion association, XPS can also track the ingress and egress of counter-anions from the electrolyte into the electrode material. ibs.re.kr For example, when using an electrolyte like LiPF6, the F 1s and P 2p signals would appear or increase in intensity in the XPS spectra of the charged electrode, indicating the presence of the PF6⁻ anion, and decrease upon discharge.
The combination of these ex-situ techniques provides a comprehensive picture of the redox mechanism. While ESR confirms the formation and consumption of radical intermediates, XPS clarifies which atoms are involved in the electron transfer and confirms the role of ion movement for charge compensation. researchgate.netibs.re.kr
Interactive Data Tables
The following tables summarize the typical findings from ex-situ ESR and XPS analyses of dimethylphenazine-based electrodes at different states of charge.
Table 1: Ex-situ ESR Spectroscopy Findings for Dimethylphenazine Redox States
| State of Charge | Molecular State | Expected ESR Signal | Interpretation |
|---|---|---|---|
| Pristine / Discharged | Neutral (DMPZ) | Absent or very weak | Diamagnetic, no unpaired electrons. |
| Half-Charged | Radical Cation (DMPZ•+) | Strong, distinct signal | Formation of a stable radical intermediate via one-electron oxidation. |
| Fully Charged | Dication (DMPZ2+) | Absent or very weak | Diamagnetic, closed-shell species after second oxidation. |
Table 2: Ex-situ XPS Spectroscopy Findings for Dimethylphenazine Redox States
| State of Charge | N 1s Peak Analysis | Anion Peak (e.g., F 1s) Analysis | Interpretation |
|---|---|---|---|
| Pristine / Discharged | Peak at baseline binding energy. | Absent or minimal. | Nitrogen atoms are in a neutral state. Minimal anion presence. |
| Charged | Peak shifts to higher binding energy. | Signal appears/intensifies. | Oxidation of nitrogen atoms (loss of electron density). Anion association for charge neutrality. |
| Discharged (after cycle) | Peak returns to near-original binding energy. | Signal disappears/weakens. | Reduction of nitrogen atoms (gain of electron density). Anion dissociation. |
Reaction Mechanisms Involving 1,9 Dimethylphenazine
Fundamental Mechanisms of Oxidation-Reduction
The core of 1,9-dimethylphenazine's reactivity lies in its ability to undergo oxidation-reduction (redox) reactions. The phenazine (B1670421) structure can accept and donate electrons, a property that is modulated by the presence of methyl groups at the 1 and 9 positions.
Phenazine and its derivatives are known to undergo reversible two-electron transfer processes. researchgate.net In aprotic (non-aqueous) media, this typically occurs in two distinct, sequential one-electron steps. rsc.org This stepwise process involves the formation of a radical anion intermediate upon the transfer of the first electron, followed by the formation of a dianion after the second electron transfer. rsc.org
The general mechanism for a phenazine-based compound (Pz) can be represented as:
First Reduction: Pz + e⁻ ⇌ Pz•⁻ (Radical anion formation)
Second Reduction: Pz•⁻ + e⁻ ⇌ Pz²⁻ (Dianion formation)
The presence of electron-donating methyl groups on the phenazine ring influences the redox potentials of these transfers. While specific data for the 1,9-isomer is not extensively detailed in the provided search results, the general principle is that electron-donating groups tend to make the molecule easier to oxidize and harder to reduce, thus shifting the redox potentials. iu.edu The kinetics of these reactions are generally fast, suggesting that the electron transfer itself is not the rate-limiting step in processes where these molecules are used. nsf.gov
In protic (aqueous) environments, the redox mechanism of phenazines often involves the coupling of electron transfers with proton transfers (Proton-Coupled Electron Transfer, PCET). rsc.orgresearchgate.net In this mechanism, the reduction of the phenazine nucleus is accompanied by the uptake of protons, typically in a concerted 2-electron, 2-proton process. rsc.org
The generalized PCET reaction for a phenazine (Pz) is:
This mechanism is highly dependent on the pH of the solution. iu.eduresearchgate.net The redox reactions of phenazine derivatives are influenced by the presence of protons, which can stabilize the reduced forms of the molecule. researchgate.net The specific pathway—whether it is a stepwise electron transfer or a concerted PCET—is largely determined by the nature of the solvent and electrolyte system. rsc.org
Catalytic Reaction Pathways
Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. uobabylon.edu.iq this compound and its related compounds can act as catalysts, particularly as photoredox catalysts and redox mediators, by facilitating electron transfer between other reactants.
In photoredox catalysis, a molecule like a phenazine derivative is excited by light to a higher energy state, making it a more potent oxidant or reductant. beilstein-journals.org This excited state can then engage in electron transfer with a substrate, initiating a chemical transformation before the catalyst returns to its ground state to complete the catalytic cycle. beilstein-journals.org While specific studies detailing this compound as a photoredox catalyst are not prevalent in the search results, the fundamental properties of the phenazine family make them suitable candidates for such applications. beilstein-journals.org
Mechanistic Studies of Chemical Interactions in Energy Systems
In the context of energy storage, particularly in metal-air batteries like Li-O₂ batteries, phenazine derivatives are investigated as "redox mediators" (RMs). ntnu.noacs.org RMs are soluble catalysts that shuttle electrons between the electrode surface and the reaction products, facilitating otherwise sluggish reactions. nih.gov
The operation of Li-O₂ batteries relies on the reversible formation and decomposition of lithium peroxide (Li₂O₂). The discharge process is the Oxygen Reduction Reaction (ORR), and the charging process is the Oxygen Evolution Reaction (OER). ntnu.nouniroma1.it Both reactions often suffer from high overpotentials and slow kinetics. ntnu.nomdpi.com
A redox mediator like 5,10-dimethylphenazine (a related isomer, often abbreviated as DMPZ in literature) alters the reaction mechanism from a surface-based process to a solution-based one. ntnu.noacs.org
ORR (Discharge): The RM is first reduced at the cathode. This reduced RM then chemically reduces dissolved oxygen in the electrolyte, which combines with lithium ions to form Li₂O₂. nih.gov This avoids the direct electrochemical reduction of oxygen on the electrode surface.
OER (Charge): The RM is oxidized at the cathode. The oxidized RM then diffuses into the electrolyte and chemically oxidizes the solid Li₂O₂ particles, leading to the release of oxygen and the regeneration of the RM. nih.gov This process can occur at a lower potential than the direct oxidation of Li₂O₂, improving the battery's efficiency. nih.govista.ac.at
Two primary mechanisms are discussed for the OER on catalyst surfaces: the Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen Mechanism (LOM). mdpi.comlabapress.com While these are more specific to solid-state catalysts, the principle of mediating electron transfer is analogous to the role of soluble phenazine mediators.
A significant challenge in Li-O₂ batteries is the occurrence of parasitic side reactions, often caused by highly reactive oxygen species like superoxide (B77818) and singlet oxygen (¹O₂). ista.ac.atd-nb.info These species can degrade the electrolyte and the redox mediator itself, leading to poor cycle life. ista.ac.atresearchgate.net
Studies on dimethylphenazine have shown that it is susceptible to deactivation, particularly through reactions with singlet oxygen. ntnu.noresearchgate.net The proposed deactivation mechanism involves a [4+2] cycloaddition reaction, where singlet oxygen attacks the phenazine ring, leading to the formation of endoperoxides. researchgate.net Demethylation upon oxidation has also been reported as a degradation pathway. ntnu.no
To counter this, strategies are being explored to protect the redox mediator. One approach is the synergistic use of a singlet oxygen quencher, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), alongside the phenazine mediator. ista.ac.at The mediator lowers the charging potential to a level where the quencher is stable, and the quencher in turn protects the mediator from attack by singlet oxygen, creating a mutually beneficial system for improved battery stability. ista.ac.at
Intermolecular Charge Transfer Mechanisms
Intermolecular charge transfer (CT) is a fundamental process in the chemistry of phenazine derivatives, underpinning their utility in various applications such as organic electronics and photochemistry. This phenomenon involves the transfer of an electron from an electron-donating molecule to an electron-accepting molecule, often resulting in the formation of a charge-transfer complex. While direct research on the intermolecular charge transfer mechanisms of this compound is limited, extensive studies on closely related phenazine compounds provide a robust framework for understanding its potential behavior. By examining these analogues, we can infer the likely mechanisms and characteristics of charge transfer involving this compound.
Organic charge-transfer complexes often consist of a donor (D) and an acceptor (A) molecule. aps.org In the case of phenazine derivatives, the phenazine core typically acts as the electron donor. The formation of these complexes is characterized by the appearance of a new, often colorful, absorption band in the electronic spectrum, which is not present in the spectra of the individual donor or acceptor molecules. hepatochem.com This band corresponds to the energy required for the charge-transfer transition.
The strength of the charge transfer interaction and the properties of the resulting complex are influenced by several factors, including the electron-donating ability of the phenazine derivative, the electron-accepting strength of the partner molecule, and the surrounding environment, such as the polarity of the solvent. rsc.org
Formation of Charge-Transfer Complexes with Electron Acceptors
Studies on various phenazine derivatives have demonstrated their ability to form charge-transfer complexes with potent electron acceptors. A notable example is the interaction between 5,10-dihydro-5,10-dimethylphenazine (B96816) (M₂P), a compound structurally related to this compound, and 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (TCNQF₄). aps.orgresearchgate.net In this complex, M₂P acts as the electron donor and TCNQF₄ as the electron acceptor. The electronic structure of such complexes is characterized by a quasi-two-dimensional arrangement where the donor and acceptor molecules stack alternately. aps.orgresearchgate.net This stacking facilitates the transfer of charge between the molecules.
The transfer energy between neighboring molecules in these complexes can be evaluated to understand the electronic structure. For the M₂P-TCNQF₄ complex, the transfer energies have been determined, highlighting an anisotropic two-dimensional electronic structure. researchgate.net It is plausible that this compound would form similar charge-transfer complexes with strong electron acceptors, with the methyl groups on the phenazine ring influencing the electronic properties and the geometry of the molecular stacking.
Photoinduced Electron Transfer
Photoexcitation of charge-transfer complexes can lead to a more complete transfer of an electron from the donor to the acceptor, a process known as photoinduced electron transfer. This process generates a radical ion pair, consisting of the oxidized donor and the reduced acceptor. sioc-journal.cn The formation of these radical ion pairs can be identified through techniques like laser flash photolysis. rsc.org
Research on dibenzo[a,c]phenazine (B1222753) (DBPZ), another phenazine derivative, has shown that it can form a charge-transfer complex in the triplet state with various amines, which act as electron donors. rsc.org This interaction leads to the formation of radical ion pairs. The stability and abundance of these radical ions are influenced by the nature of the amine and the solvent environment. rsc.org It is conceivable that this compound could participate in similar photoinduced electron transfer reactions, either as an acceptor with stronger donors or as a donor with suitable acceptors.
The general mechanism for photoinduced electron transfer in a donor-acceptor system can be represented as:
D + A ⇌ [D∙∙∙A] (Ground-state complex) [D∙∙∙A] + hν → [D⁺∙∙∙A⁻]* (Excited-state complex) [D⁺∙∙∙A⁻]* → D⁺• + A⁻• (Radical ion pair)
The efficiency of this process is often in competition with back electron transfer, where the radical ion pair reverts to the ground state. chemrxiv.org
Influence of Molecular Structure and Environment
The substituents on the phenazine ring and the nature of the solvent play a crucial role in the intermolecular charge transfer process. In a study of supramolecular electron donor-acceptor complexes between a perylene (B46583) diimide derivative and various phenazine derivatives, it was found that the binding strength of the complex is dependent on the solvent polarity and the substituents on the phenazine ring. rsc.org
For instance, the introduction of methyl groups, as in this compound, can be expected to increase the electron-donating character of the phenazine ring compared to the unsubstituted phenazine, potentially leading to stronger charge-transfer interactions with a given acceptor.
The table below summarizes key findings from studies on charge-transfer complexes of phenazine derivatives, which can serve as a model for the expected behavior of this compound.
| Donor Molecule | Acceptor Molecule | Key Findings | Reference |
| 5,10-dihydro-5,10-dimethylphenazine (M₂P) | 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (TCNQF₄) | Forms a quasi-two-dimensional ionic charge-transfer complex. The optical gap corresponds to a Mott gap transition. | aps.orgresearchgate.net |
| Dibenzo[a,c]phenazine (DBPZ) | N,N-dimethylaniline (DMA), Triethylamine (TEA) | Forms a charge-transfer complex in the triplet state upon photoexcitation, leading to the formation of radical ion pairs. | rsc.org |
| Phenazine (PZ) | 1,2,4,5-tetracyanobenzene (TCNB) | Forms a charge-transfer cocrystal with face-to-face mixed stacking, indicating strong CT interactions. | |
| Perylene diimide derivative | Methylated dipyrido[3,2-a:2′,3′-c]-7-aza-phenazine | Forms supramolecular donor-acceptor complexes with binding constants influenced by solvent polarity and substituents. | rsc.org |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Biological Activity: Mechanistic Investigations
Mechanistic Studies of Intracellular Redox Process Modulation
The phenazine (B1670421) core structure is inherently redox-active, enabling it to act as an electron shuttle in biological systems. science.govresearchgate.net This capability is central to its mechanism of action. Phenazines can accept electrons from cellular reducing agents, such as NADH or NADPH, and subsequently transfer them to electron acceptors like molecular oxygen. This process of redox cycling can significantly alter the intracellular redox state, which is a critical factor in cellular metabolism, signaling, and survival. science.govnih.gov
For instance, the related compound 5,10-Dihydro-5,10-dimethylphenazine (B96816) (DMPZ) is known to undergo reversible oxidation-reduction reactions, making it an effective electron transfer agent. This ability to participate in redox cycling is crucial for its biological reactivity. In bacterial systems, such as Pseudomonas aeruginosa, endogenous phenazines play a role in modulating the intracellular redox state, which in turn affects biofilm formation and other developmental processes. science.gov By interfering with the electron transport chain and cellular redox balance, phenazine compounds can disrupt energy metabolism and create a state of cellular stress.
Investigations into Cellular Interaction Mechanisms
The interaction of 1,9-Dimethylphenazine with cellular structures and pathways is a multi-faceted process, likely involving membrane passage, induction of programmed cell death, generation of oxidative species, and interaction with genetic material.
A crucial first step for any biologically active compound is its ability to cross the cell membrane to reach intracellular targets. The structural characteristics of phenazines, being planar, aromatic, and generally lipophilic, facilitate their ability to penetrate or diffuse across biological membranes. semanticscholar.org Studies on various phenazine derivatives have shown they possess high to intermediate membrane permeability. rsc.org For example, the structural features of 5,10-Dihydro-5,10-dimethylphenazine (DMPZ) are believed to enable its effective penetration of cell membranes. This property is essential for its observed cytotoxic and antimicrobial effects. Similarly, the zwitterionic nature of the well-studied phenazine pyocyanin (B1662382) at physiological pH facilitates its diffusion across membranes. oup.com
Several phenazine derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, particularly in cancer cells. researchgate.net This makes them an interesting class of compounds for oncology research. researchgate.net Research on 5,10-Dihydro-5,10-dimethylphenazine (DMPZ) has shown that it possesses significant cytotoxic properties against various cancer cell lines, with its mechanism of action involving the selective induction of apoptosis.
A study demonstrated its effectiveness against human breast cancer (MCF-7) and lung cancer (A549) cell lines, as detailed in the table below. The mechanism often involves the disruption of mitochondrial function. A reduced mitochondrial membrane potential is considered an early and irreversible step toward apoptosis, and phenoxazines, which are structurally similar to phenazines, have been shown to induce apoptosis in a dose- and time-dependent manner by causing a loss of this potential. nih.gov
Table 1: Cytotoxic Activity of 5,10-Dihydro-5,10-dimethylphenazine (DMPZ) Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reported Mechanism of Action | Source |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | ~15 | Apoptosis Induction | |
| A549 | Lung Cancer | ~20 | Cell Cycle Arrest |
A primary mechanism underlying the cytotoxicity and antimicrobial activity of many phenazines is their ability to generate reactive oxygen species (ROS). oup.comnih.gov Through their redox-cycling activity, phenazines can transfer electrons to molecular oxygen, leading to the formation of superoxide (B77818) radicals (O₂⁻) and subsequently hydrogen peroxide (H₂O₂). oup.comnih.gov
This capability has been demonstrated for multiple phenazine derivatives.
5,10-Dihydro-5,10-dimethylphenazine (DMPZ) can induce oxidative stress in cells, which contributes to its cytotoxic effects.
1-Hydroxyphenazine (1-HP) , a virulence factor from P. aeruginosa, has been shown to mediate the production of superoxide radicals under physiological conditions. nih.gov Experiments using murine macrophage cells provided evidence that 1-HP leads to the generation of intracellular oxidants. nih.gov
The reduced form of dimethylphenazine (DMPZ) is known to be deactivated by singlet oxygen (¹O₂), a highly reactive ROS, highlighting the interaction between these compounds and oxygen species. researchgate.netd-nb.info
The resulting accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. This stress causes widespread damage to essential biomolecules, including lipids, proteins, and nucleic acids, ultimately disrupting cellular homeostasis and leading to cell death. oup.com
The planar, aromatic structure of the phenazine ring system makes it a candidate for interacting directly with DNA. science.gov One of the primary modes of such interaction is intercalation, where the flat molecule inserts itself between the base pairs of the DNA double helix. nih.govscience.gov This action can disrupt DNA replication and transcription, leading to cytotoxic effects.
While direct studies on this compound are lacking, research on related compounds supports this potential mechanism:
Studies on 5,10-Dihydro-5-methylphenazine and 5,10-Dihydro-5,10-dimethylphenazine (DMPZ) suggest they may intercalate into DNA strands, disrupting these critical cellular processes.
The synthetic compound XR5944 , which is a dimer of 9-methylphenazine-1-carboxamide , is an exceptionally potent DNA bis-intercalator. nih.gov The addition of a methyl group at the 9-position of the phenazine chromophore was found to improve its anticancer activity, highlighting the importance of substitution at this position for DNA interaction. nih.gov This provides a strong rationale for investigating the DNA-binding capabilities of this compound.
Mechanistic Basis of Antimicrobial Activity
The antimicrobial properties of phenazines are a result of a combination of the mechanisms described above. semanticscholar.org While specific data for this compound is not available, the mechanisms for related compounds provide a clear framework for its likely activity. For example, 5,10-Dihydro-5,10-dimethylphenazine has shown moderate activity against Staphylococcus aureus and Escherichia coli.
The key mechanisms for antimicrobial action are:
Generation of Oxidative Stress: The redox cycling of phenazines produces ROS, which are toxic to microbial cells and cause damage to cellular components. oup.com This is a primary mode of antagonism against competing microbes. oup.com
Disruption of Cellular Respiration: By acting as mobile electron carriers, phenazines can shuttle electrons away from the electron transport chain, disrupting respiratory processes and cellular energy production.
Inhibition of Essential Enzymes: Some phenazine derivatives have been found to inhibit crucial bacterial enzymes. For example, dimethyl phenazine-1,6-dicarboxylate is suggested to exert its antibacterial effect by inhibiting DNA gyrase-B and pyruvate (B1213749) kinase. semanticscholar.orgresearchgate.net
Disruption of Membrane Function: The interaction of phenazines with the cell membrane can affect its integrity and permeability, leading to leakage of essential ions and metabolites. nih.gov
Inhibition of Macromolecule Synthesis: Certain halogenated phenazines have been shown to inhibit RNA and protein biosynthesis without affecting DNA synthesis, pointing to another potential mechanism of antibacterial action. nih.gov
Table 2: Antimicrobial Activity of a Related Compound: Dimethyl phenazine-1,6-dicarboxylate
| Bacterial Strain | Gram Type | % Growth Inhibition (at 15 µM) | % Biofilm Inhibition (at 2 µM) | Source |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 57.19% | 50.26% | semanticscholar.org |
| Bacillus subtilis | Gram-positive | 19.61% | 12.10% | semanticscholar.org |
| Escherichia coli | Gram-negative | 9.93% | 36.66% | semanticscholar.org |
| Pseudomonas aeruginosa | Gram-negative | 23.41% | 18.36% | semanticscholar.org |
Inhibition of Biosynthetic Pathways (e.g., RNA, protein synthesis)
The ability of phenazine derivatives to interfere with the production of essential macromolecules is a key aspect of their biological mechanism. Investigations into halogenated phenazines (HPs), which share the core phenazine structure, have provided specific insights into this process. For instance, studies on the halogenated phenazine 2,4-dibromo-1-hydroxyphenazine (HP 1) revealed a targeted disruption of cellular synthesis. nih.govresearchgate.net
In experiments using radiolabeled precursors in Staphylococcus aureus (MRSA), HP 1 was shown to significantly inhibit both RNA and protein biosynthesis. nih.govresearchgate.net Notably, the synthesis of DNA was not affected under the same experimental conditions. nih.govresearchgate.net This differential inhibition suggests a specific mode of action that does not involve the direct disruption of DNA replication but rather targets the machinery of transcription (RNA synthesis) and translation (protein synthesis). nih.govresearchgate.net Multiple classes of conventional antibiotics operate by inhibiting these pathways, such as macrolides and tetracyclines which impede protein synthesis. nih.gov The focused action of phenazine derivatives on these specific pathways highlights a potential mechanism for their potent antibacterial effects. nih.govresearchgate.net
Table 1: Effect of Halogenated Phenazine (HP 1) on Macromolecular Biosynthesis in MRSA
| Macromolecular Pathway | Precursor Used | Observed Effect of HP 1 (at 4x MIC) | Reference |
|---|---|---|---|
| RNA Synthesis | [³H]-uridine | Inhibited | nih.govresearchgate.net |
| Protein Synthesis | [³H]-leucine | Inhibited | nih.govresearchgate.net |
| DNA Synthesis | [³H]-thymidine | Not Inhibited | nih.govresearchgate.net |
Metal Ion Chelation and Biological Implications
Metal ions are essential for numerous biological processes, and their careful regulation is critical for cellular health. mdpi.com The ability of certain organic molecules, known as chelators, to bind metal ions can have profound biological consequences. wikipedia.orgnih.gov Chelation involves the formation of multiple coordinate bonds between a ligand (the chelator) and a central metal ion. wikipedia.org This action can be harnessed in chelation therapy to remove toxic metals from the body or to modulate the activity of metalloenzymes. nih.govnih.gov
Phenazine compounds are recognized for their metal-binding capabilities. nih.govresearchgate.net The biological activity of halogenated phenazines (HPs) is thought to be linked to their ability to bind metal(II) cations, such as iron(II) and copper(II). nih.govresearchgate.net This interaction appears to be a crucial part of their mechanism of action. nih.govresearchgate.net For example, transcriptional analysis of MRSA biofilms treated with certain HPs revealed an induction of rapid iron starvation. nih.gov By sequestering essential metal ions, these compounds can disrupt metabolic pathways that depend on them, leading to potent antibacterial and biofilm-eradicating effects. nih.govaocs.org The efficacy of a chelator is often dependent on environmental pH and its concentration relative to the metal ions. aocs.org The ability of phenazines to act as metal chelators and interfere with metal homeostasis represents a significant aspect of their biological function. nih.gov
Structure-Activity Relationship Studies for Mechanistic Elucidation
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For phenazine derivatives, SAR studies have revealed that the type and position of substituents on the phenazine core dramatically affect their mechanistic behavior and potency.
The introduction of methyl groups, as in this compound, and other functionalities has been systematically explored. For instance, a study on various phenazine analogues identified specific compounds with high efficacy for inducing quinone reductase 1 (QR1), an important enzyme in chemoprevention, or for inhibiting inducible nitric oxide synthase (iNOS). nih.gov The parent compound in one series, 1-hydroxy-7,8-dimethylphenazine (38), was a more potent inducer of QR1 than its brominated analogues. nih.gov This suggests that the placement and electronic nature of substituents are critical.
Similarly, in the context of antibacterial activity, SAR studies on halogenated phenazines (HPs) showed that 2,4-dibromo-HP analogues generally displayed significantly greater antibacterial activity against MRSA than 4-methyl-HP analogues. nih.gov Further modifications, such as the synthesis of 3-substituted HPs, have yielded compounds with potent antibacterial and biofilm-killing activities, with some demonstrating excellent efficacy against Mycobacterium tuberculosis. nih.gov The cytotoxicity of phenazines has also been shown to be highly dependent on their structure; for example, N-oxidation of the phenazine ring can be essential for cytotoxic effects. acs.org The introduction of alkoxy groups at specific positions can also significantly enhance antitumor activity. acs.org These studies collectively demonstrate that even minor structural modifications to the phenazine scaffold can lead to substantial changes in biological mechanism and potency.
Table 2: Structure-Activity Relationship (SAR) Findings for Various Phenazine Analogues
| Phenazine Analogue/Series | Key Structural Feature(s) | Biological Activity Investigated | Key Finding | Reference |
|---|---|---|---|---|
| 1-Hydroxy-7,8-dimethylphenazine | Dimethyl substitution | QR1 Induction | More active than its brominated analogues (CD = 11.3 µM). | nih.gov |
| Phenazine-8 | 1-Hydroxy-6-methylphenazine | iNOS Inhibition | Inhibited iNOS with an IC₅₀ of 4.2 µM. | nih.gov |
| 4-Methyl-HP Analogues | Methyl group at C4, various substitutions elsewhere | Antibacterial (MRSA) | Generally displayed significantly reduced activity (MIC = 1.17–18.8 µM) compared to dibromo-HPs. | nih.gov |
| 2,4-Dibromo-HP Analogues | Bromo groups at C2 and C4 | Antibacterial (MRSA) | Potent activity (MIC = 0.05–3.13 µM). | nih.gov |
| 3-Substituted HP Analogues | Functionalization at the C3 position | Antibacterial (MRSA, M. tuberculosis) | Demonstrated potent antibacterial and biofilm-killing activities. | nih.gov |
| Phenazine-5,10-dioxides | N-oxidation of the phenazine core | Cytotoxicity | N-oxidation was critical for conferring cytotoxic activity. | acs.org |
| N-[2-(dimethylamino)ethyl] phenazine-1-carboxamide | Alkoxy group at C9 | Antitumor Activity | Introduction of a 9-alkoxy group significantly increased antitumor activity. | acs.org |
Applications in Advanced Materials Science Research
Organic Electronics and Conductive Materials
Research into the application of 1,9-Dimethylphenazine in the fields of organic conductors and electronic devices is not as extensive as in energy storage. The inherent redox properties of the phenazine (B1670421) core suggest potential, but specific studies focusing on this compound are limited.
While the broader class of phenazine derivatives has been explored for applications in organic electronics, specific research detailing this compound as a primary component in organic conductors is not prominent in current scientific literature. Organic conductors typically rely on materials that can form highly ordered structures to facilitate charge transport, and research has largely focused on other classes of molecules.
The application of this compound in organic electronic devices such as Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs) has not been a significant area of investigation. The development of materials for these devices has centered on other organic semiconductors known for high charge carrier mobility and specific photophysical properties, with phenoxazine (B87303) and other phenazine derivatives seeing some exploration, but not specifically the 1,9-dimethyl variant nih.govntnu.norsc.org.
Energy Storage Systems
This compound has been extensively studied as a redox-active organic material for advanced energy storage systems, where it offers advantages such as structural diversity and the use of earth-abundant elements.
This compound (DMPZ) has been identified as a promising p-type organic cathode material for rechargeable batteries. Unlike many organic compounds that require lithium-containing anodes, DMPZ can be used in "ready-to-charge" dual-ion batteries ntnu.no. In this configuration, the charging process involves the oxidation of the DMPZ cathode through anion association, while the anode is reduced via cation insertion ntnu.no. This allows for the construction of batteries without a lithium reservoir in the counter-electrode ntnu.no.
Research has demonstrated that DMPZ can facilitate reversible two-electron transfer at high voltages, making it a candidate for high-energy-density applications ntnu.no. In dual-ion batteries, a DMPZ-based cathode has been shown to achieve a specific energy of 622 Wh kg⁻¹ ntnu.no. Furthermore, its electrochemical behavior can be tuned by altering electrolyte conditions, such as the type of anion and salt concentration ntnu.no.
In the context of Lithium-Oxygen (Li-O₂) batteries, DMPZ has been investigated for its role in the oxygen reaction at the porous carbon electrode rsc.orgresearchgate.netnih.gov. The performance and reaction pathways are highly dependent on the electrolyte system used rsc.orgresearchgate.net. For instance, the addition of DMPZ as a redox mediator significantly improves the reversibility of the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) in electrolytes based on dimethyl sulfoxide (B87167) (DMSO) rsc.orgresearchgate.netresearchgate.net.
A notable study presented an organic nanocomposite cathode combining DMPZ with perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) rsc.org. This composite exhibited exceptional electrochemical stability, a high initial capacity of 209 mAh g⁻¹, and a capacity retention of 90% over 600 cycles, attributed to an electric field-induced charge-transfer reaction that suppresses the dissolution of the organic material rsc.org.
| Battery Type | Counter Electrode | Key Performance Metric | Value | Reference |
|---|---|---|---|---|
| Dual-Ion Battery | Lithium Titanium Oxide (LTO) | Specific Energy | 622 Wh kg⁻¹ | ntnu.no |
| Lithium-Ion Battery | Lithium | Initial Capacity (DMPZ-PTCDA composite) | 209 mAh g⁻¹ | rsc.org |
| Lithium-Ion Battery | Lithium | Capacity Retention (DMPZ-PTCDA composite) | 90% over 600 cycles | rsc.org |
This compound is frequently employed as a redox mediator (RM), particularly in Li-O₂ batteries, to overcome the high overpotentials associated with the ORR and OER rsc.orgresearchgate.netresearchgate.net. RMs act as electron carriers, facilitating the electrochemical reactions at the cathode researchgate.net.
The effectiveness of DMPZ as a mediator is strongly influenced by the electrolyte solvent. Studies have shown that in Li-O₂ batteries, adding DMPZ to an electrolyte of LiTFSI in DMSO significantly enhances the reversibility of the oxygen reactions rsc.orgresearchgate.net. A similar, though more moderate, effect was observed in a tetraethylene glycol dimethyl ether (TEGDME) solvent when LiNO₃ was also added researchgate.net. This improvement is attributed to the suppression of side reactions that typically limit the recharge process rsc.orgresearchgate.netnih.gov. However, the stability of DMPZ itself can be a concern, as it has been found to be vulnerable to degradation by singlet oxygen (¹O₂), a reactive species generated during battery operation nih.gov.
| Electrolyte System | Effect of DMPZ Addition | Attributed Reason | Reference |
|---|---|---|---|
| LiTFSI in DMSO | Significant improvement in ORR/OER reversibility | Depression of side reactions | rsc.orgresearchgate.net |
| LiTFSI + LiNO₃ in TEGDME | Moderate improvement in cycling performance | Depression of side reactions | rsc.orgresearchgate.net |
| LiTFSI in TEGDME | Minor effect on cycling performance | - | researchgate.net |
A primary challenge for organic electrode materials like this compound is their solubility in liquid electrolytes, which leads to the "shuttle effect." This phenomenon involves the dissolved active material migrating to the anode, causing self-discharge and rapid capacity decay.
Interestingly, research on DMPZ has revealed that the shuttle effect is not primarily mediated by simple molecular diffusion, but rather by an electron-hopping mechanism via an electron self-exchange reaction nih.govacs.orgnih.gov. This finding has led to the development of specific counter-strategies.
Two key strategies have been proposed and tested to inhibit this electron-hopping process nih.govacs.orgnih.gov:
Anode Pre-treatment : Forming a stable solid-electrolyte interphase (SEI) on the anode surface can act as a physical and electronic barrier, preventing the dissolved DMPZ species from reacting with it nih.govacs.org.
Salification of the Active Material : Using a DMPZ salt (e.g., [DMPZ][PF₆]) as the active cathode material instead of the neutral DMPZ molecule nih.govacs.org. The salt form has different solubility and electrochemical properties that can suppress the shuttle mechanism.
Implementing these strategies has been shown to improve both the coulombic efficiency and capacity retention of DMPZ-based batteries nih.govacs.org. However, the success of salification is not guaranteed and depends heavily on the chosen anion. For example, using an iodide salt ([DMPZ][I]) was found to be ineffective, as the salt decomposed and formed a passivating cathode-electrolyte interface, which deteriorated performance rsc.org. This highlights the complexity of designing effective strategies against the shuttle effect for p-type organic materials nih.govrsc.org.
Catalysis Research
While direct catalytic applications of this compound are not extensively documented in publicly available research, the broader class of phenazine derivatives has been a subject of interest in catalysis. Their electron-rich nature and redox activity make them potential candidates for various catalytic transformations.
Reagent Role in Organic Synthesis
Phenazine derivatives can participate in various organic reactions, although specific examples detailing this compound as a primary reagent are scarce. The core phenazine structure can be synthesized through methods like the Wohl-Aue reaction, which involves the condensation of an aromatic amine with a nitroaromatic compound in the presence of a base. Modern variations of this reaction, for instance, using sodium amide, have been shown to improve the yield of methylphenazine derivatives.
The synthesis of N-heterocycles, including phenazine structures, often involves cyclization reactions. Research has explored the use of iron-based catalysts for the synthesis of 5,10-diaryl-5,10-dihydrophenazines, which are closely related to this compound. These methods highlight the ongoing efforts to develop efficient synthetic routes to functionalized phenazine compounds that could subsequently be used as reagents or building blocks in more complex organic synthesis.
Performance in Aerobic Amine Coupling and Related Reactions
Copper-catalyzed aerobic oxidative coupling reactions have been successfully employed for the synthesis of pyrazines from simple ketones and diamines. This transformation involves the formation of C-N bonds under oxidative conditions. The mechanism of these reactions is thought to involve radical species. Given the structural similarities between pyrazines and phenazines, it is plausible that phenazine derivatives could play a role in similar catalytic cycles, either as ligands or as redox mediators.
Furthermore, research into dehydrogenative coupling of amines and alcohols to form amides and imines has been explored using copper-based metal-organic frameworks (MOFs) as catalysts. These reactions demonstrate the feasibility of forming C-N bonds under mild conditions. While not directly involving phenazines, these studies contribute to the fundamental understanding of catalytic processes that could potentially be adapted for phenazine-based systems.
Advanced Dyeing Applications Research
The application of phenazine derivatives in the field of dyes has been a subject of investigation. While specific research focusing solely on this compound as a dye is limited, studies on related compounds suggest the potential of this class of molecules in advanced dyeing applications. Phenazines are chromophoric compounds, meaning they absorb light in the visible region, a key characteristic of a dye.
Research into the dyeing of cellulosic fibers, such as cotton, is an area of significant industrial importance. The effectiveness of a dye on a particular fiber depends on factors like affinity, fixation, and fastness properties. Studies on the use of natural dyes on cellulosic fibers have highlighted the challenges and opportunities in this field. While not directly related to this compound, this research provides a context for the requirements of dyes for such applications.
A study has indicated that 5,10-dihydro-5,10-dimethylphenazine (B96816), a derivative of the compound of interest, has been examined for its ability to dye cellulose (B213188) fibers. This suggests that the broader family of dimethylphenazine compounds has potential applications in the textile industry. However, detailed findings from this specific research, including data on colorfastness, wash durability, and the specific shades produced, are not extensively available in the reviewed literature. The development of high-performance dyes for cellulosic fibers often involves modifying either the dye or the fiber to enhance their interaction.
Ionic Charge-Transfer Liquid Crystals and Supramolecular Assemblies
Research into advanced materials has revealed the fascinating properties of phenazine derivatives in the formation of ionic charge-transfer (ICT) liquid crystals and supramolecular assemblies. These materials are of interest for their potential applications in electronics and photonics.
Lipophilic dihydrophenazine (DHP) derivatives, which share the core structure of this compound, have been shown to be excellent π-electron donors. When combined with a strong electron acceptor like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), they can form stable ICT complexes. frontiersin.org This interaction involves the transfer of an electron from the donor (DHP derivative) to the acceptor (TCNQ), resulting in the formation of a donor cation radical and an acceptor anion radical.
These ICT complexes can self-assemble into well-defined, ordered structures, such as columnar liquid crystalline mesophases. frontiersin.org In these structures, the donor and acceptor molecules arrange in an alternating fashion, forming segregated stacks. This ordered arrangement is crucial for the material's electronic properties, as it can facilitate charge transport along the columns.
The formation and properties of these supramolecular assemblies can be studied using various analytical techniques, including UV-Vis-NIR spectroscopy, IR spectroscopy, and X-ray diffraction (XRD). Spectroscopic methods can confirm the degree of charge transfer between the donor and acceptor molecules, while XRD provides information about the long-range order and structure of the liquid crystalline phase.
Below is a table summarizing the components and resulting structures in the study of these advanced materials:
| Donor Molecule | Acceptor Molecule | Resulting Structure |
| Lipophilic Dihydrophenazine (DHP) derivatives | 7,7,8,8-tetracyanoquinodimethane (TCNQ) | Ionic Charge-Transfer (ICT) Complex |
| ICT Complex | - | Columnar Liquid Crystalline Mesophase |
These liquid crystalline ICT complexes exhibit interesting physical properties. For instance, they can show unique phase transitions in response to external stimuli like mechanical stress. Applying a shear force can induce a change from a columnar phase to a more macroscopically oriented smectic-like mesophase. frontiersin.org This stimuli-responsive behavior opens up possibilities for the development of "smart" materials with tunable optical and electronic properties.
The study of these phenazine-based supramolecular assemblies is a vibrant area of research. The ability to control the self-assembly and electronic properties of these materials through molecular design offers a promising avenue for the creation of novel functional materials for a variety of advanced applications.
Research on 1,9 Dimethylphenazine Derivatives and Analogues
Structure-Electrochemical Property Correlations in Substituted Phenazines
Research into substituted phenazines has demonstrated that the nature and position of functional groups play a crucial role in tuning their electrochemical characteristics. For instance, electron-donating groups, such as amino or hydroxyl moieties, tend to lower the reduction potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like nitro or halogen substituents, increase the reduction potential, facilitating reduction.
A systematic study of N-substituted phenoxazines, a closely related class of compounds, revealed that the formal redox potential could be varied within a range of 0.39 to 0.45 V versus a saturated calomel (B162337) electrode (SCE). researchgate.net This variability is attributed to the electronic effects of the different substituents attached to the nitrogen atom. The electrochemical oxidation of these N-substituted phenoxazines on a gold electrode was found to be quasi-reversible and diffusion-controlled. researchgate.net
The following table summarizes the electrochemical data for a selection of N-substituted phenoxazines, illustrating the impact of substituent variation on their redox potentials.
| Substituent (X in -CH₂CH₂X) | Formal Redox Potential (V vs. SCE) |
| -OH | 0.39 |
| -COOH | 0.42 |
| -CH₂NH₂ | 0.41 |
| -CH₂SO₃H | 0.45 |
| -CH₂NHCOR | 0.43 |
This data is illustrative and based on findings for N-substituted phenoxazines, which serve as a model for understanding structure-electrochemical property correlations in related heterocyclic systems like phenazines. researchgate.net
Synthesis and Research of Polymeric Phenazine (B1670421) Scaffolds
The incorporation of phenazine units into polymeric structures has led to the development of materials with interesting thermal, electronic, and electrochemical properties. These polymeric phenazine scaffolds are being explored for a variety of applications, including as conductive materials and in energy storage devices.
One approach to synthesizing phenazine-containing polymers involves the condensation of a tetraamino derivative of phenazine with other monomers. For example, a polybenzimidazole polymer has been synthesized by condensing tetraaminophenazine with terephthaldehyde. researchgate.net The resulting polymer exhibited high thermal stability, with a thermal gravimetric analysis (TGA) showing it to be stable up to 470°C. researchgate.net
Another strategy involves the creation of ladder polymers by reacting tetraaminophenazine with dihydroquinone in polyphosphoric acid. researchgate.net This method yielded a brittle, free-hanging film when cast from methanesulfonic acid. The polymer displayed a high degree of crystallinity and was thermally stable in air, showing a 10% weight loss at 410°C. researchgate.net Doping this ladder polymer with 15% iodine resulted in a conductivity of 9×10⁻⁷ mho/cm. researchgate.net
More recently, phenazine-based redox-active centers have been introduced into high-performance polymers like poly(aryl ether sulfone). nih.gov This was achieved through a C-N coupling method, resulting in materials with stable electrochemical properties. These polymers have shown promise as electrochromic materials and as organic battery cathode materials with a theoretical specific capacity of 126 mAh g⁻¹. nih.gov
The table below provides a summary of the properties of some synthesized polymeric phenazine scaffolds.
| Polymer Type | Monomers | Key Properties |
| Polybenzimidazole | Tetraaminophenazine, Terephthaldehyde | Thermally stable up to 470°C |
| Ladder Polymer | Tetraaminophenazine, Dihydroquinone | Thermally stable up to 410°C in air, Conductivity of 9×10⁻⁷ mho/cm (with 15% iodine doping) |
| Poly(aryl ether sulfone)-phenazine | 5,10-dihydrophenazine (B1199026), Bisphenol AF | Stable electrochemical properties, Potential as electrochromic and battery cathode material |
Investigations into Hybrid Phenazine Systems (e.g., Phenothiazine-Phenazine Hybrids)
The molecular hybridization approach, which involves combining two or more pharmacophores into a single molecule, has been applied to phenazine chemistry to create novel compounds with enhanced or unique properties. nih.govnih.gov A notable area of investigation is the development of phenothiazine-phenazine hybrids.
Phenothiazines are a well-known class of heterocyclic compounds with a range of biological activities. nih.govnih.gov By coupling a phenothiazine (B1677639) moiety to a phenazine core, researchers aim to create hybrid molecules that may exhibit synergistic or novel properties. These hybrid systems are of interest for their potential applications in medicinal chemistry and materials science. nih.govnih.gov
The synthesis of these hybrid molecules can be achieved through various organic reactions that facilitate the coupling of the two heterocyclic systems. The resulting compounds are then characterized to understand their structural, photophysical, and electrochemical properties.
For example, the synthesis of phenoxazine (B87303) and phenothiazine derivatives has been reported using 4,5-difluoro-1,2-dinitrobenzene as a starting material. acs.org This approach allows for the construction of the heterocyclic core with various substituents. The reaction of 2-aminothiophenol (B119425) with 1,2-difluoro-4,5-dinitrobenzene (B1590526) yields 2,3-dinitrophenothiazine, which can be further functionalized. acs.org Such synthetic strategies can be adapted to create phenothiazine-phenazine hybrids.
Design Principles for Tailored Phenazine-Based Compounds in Specific Research Areas
The design of phenazine-based compounds for specific applications relies on a deep understanding of structure-property relationships. By strategically modifying the phenazine scaffold, researchers can tailor the resulting molecules to exhibit desired characteristics for use in fields such as electronics, sensing, and biology.
Key design principles include:
Tuning Redox Potentials: As discussed in section 9.1, the introduction of electron-donating or electron-withdrawing groups is a fundamental strategy for adjusting the redox properties of phenazines. This is crucial for applications in electrochemistry, such as in redox flow batteries or as mediators in biosensors.
Modulating Photophysical Properties: The photophysical properties of phenazines, including their absorption and emission spectra, can be fine-tuned by extending the π-conjugated system or by attaching fluorescent moieties. This has led to the development of phenazine-based fluorescent probes for detecting specific analytes. researchgate.net
Enhancing Bioactivity: In the context of medicinal chemistry, the design of phenazine derivatives often involves the incorporation of functional groups that can interact with biological targets. For example, the introduction of halogen atoms has been shown to enhance the biofilm eradication activities of phenazines. nih.gov
Controlling Supramolecular Assembly: The design of phenazine molecules can also influence their self-assembly properties. By introducing specific functional groups, it is possible to direct the formation of well-ordered structures in the solid state, which is important for applications in organic electronics.
A new family of phenazine-based compounds has been synthesized to achieve multicolored emission from deep blue to red. researchgate.net This was accomplished by utilizing the rigid structure of phenazine and the steric hindrance of donor groups to suppress non-radiative decay and control the emission color. researchgate.net
Discovery and Characterization of Natural Product Phenazine Analogs
Nature provides a rich source of phenazine compounds with diverse structures and biological activities. acs.orgnih.gov These natural product phenazines are primarily isolated from microorganisms, particularly bacteria of the genera Pseudomonas and Streptomyces. acs.orgnih.gov The discovery and characterization of these natural analogues provide valuable insights into the chemical diversity of phenazines and can inspire the design of new synthetic derivatives.
Over 180 phenazine natural products have been isolated from microbial sources. acs.org These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties. acs.orgmdpi.com
Some notable examples of natural product phenazines include:
Pyocyanin (B1662382): One of the first phenazine natural products to be discovered, pyocyanin is a blue pigment produced by Pseudomonas aeruginosa. nih.gov It is known for its redox activity and its role in microbial competition. nih.gov
Phenazine-1-carboxylic acid (PCA): A common precursor in the biosynthesis of many other phenazine natural products. mdpi.com It exhibits broad-spectrum antifungal activity.
Endophenazines: A series of prenylated phenazine compounds discovered in Streptomyces. nih.gov Some of these compounds show antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov
The characterization of these natural products involves a combination of spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, to elucidate their chemical structures. The biosynthesis of these compounds is also an active area of research, with studies focusing on identifying the enzymatic pathways responsible for their production. acs.orgbohrium.com
The following table lists some natural product phenazine analogs and their microbial sources.
| Natural Product | Microbial Source |
| Pyocyanin | Pseudomonas aeruginosa |
| Phenazine-1-carboxylic acid | Pseudomonas, Streptomyces |
| Endophenazine A | Streptomyces sp. |
| Endophenazine B | Streptomyces sp. |
Methodological Advancements and Future Research Directions
Integration of High-Throughput Screening and Automated Experimental Techniques
The exploration of the vast chemical space occupied by phenazine (B1670421) derivatives is greatly accelerated by the integration of high-throughput screening (HTS) and automated synthesis. These technologies enable the rapid generation and evaluation of large compound libraries, moving beyond traditional, slower, one-compound-at-a-time approaches. researchgate.netresearchgate.net
High-Throughput Screening (HTS) allows for the parallel testing of thousands to millions of compounds for a specific biological activity or physical property. nih.govalitheagenomics.comjapsonline.com In phenazine research, HTS is pivotal in drug discovery and materials science. For instance, screening large libraries of phenazine derivatives has been employed to identify novel small-molecule inhibitors for therapeutic targets, such as MEMO1, which is implicated in breast cancer migration. nih.gov Similarly, HTS is used to discover phenazine-producing microorganisms with desirable properties, like electroactivity for use in bioelectrochemical systems. nih.gov
A significant evolution in HTS is the use of computational or virtual screening . This in silico approach uses computational models to predict the properties of molecules before they are synthesized. A prime example is the application of high-throughput Density Functional Theory (DFT) calculations to screen vast libraries of phenazine derivatives for their redox potentials. rsc.orgresearchgate.net This method has been instrumental in identifying promising candidates for organic redox flow batteries by systematically modifying the phenazine core with various electron-donating and electron-withdrawing groups and predicting the resulting electrochemical behavior. rsc.orgresearchgate.net Machine learning models are now being trained on these DFT-generated datasets to further accelerate the screening process, enabling the prediction of redox potentials with high accuracy from a relatively small set of initial data. nih.govchemrxiv.org
Automated experimental techniques complement HTS by streamlining the synthesis of the compound libraries themselves. While specific applications to 1,9-Dimethylphenazine are not yet widely documented, platforms for the automated synthesis of DNA-encoded libraries (DEL) and the use of robotic systems with microtiter plates are transforming chemical synthesis. researchgate.netuci.edu These methods allow for the rapid and efficient creation of diverse sets of phenazine analogues for subsequent screening.
The table below illustrates data derived from a high-throughput computational screening of phenazine derivatives, showcasing the effect of different functional groups on the first redox potential (E⁰₁), a key parameter for battery applications. researchgate.net
| Compound/Functional Group | Substitution Position | Predicted Redox Potential (E⁰₁) vs. Fc/Fc⁺ (V) |
| Phenazine (Parent) | - | -1.75 |
| -NH₂ (Amino) | R1 | -2.05 |
| -OH (Hydroxyl) | R1 | -1.87 |
| -CH₃ (Methyl) | R1 | -1.82 |
| -F (Fluoro) | R1 | -1.68 |
| -CN (Cyano) | R1 | -1.35 |
| -NO₂ (Nitro) | R1 | -1.15 |
This interactive table demonstrates how computational screening can rapidly evaluate potential candidates. Data is illustrative of trends reported in the literature. researchgate.net
In-situ and Operando Characterization for Dynamic Process Understanding
To truly understand how phenazine-based materials function in real-world applications, it is crucial to observe them under actual operating conditions. This is the realm of in-situ and operando characterization techniques. researching.cnfiveable.me Operando spectroscopy, a term derived from the Latin for "working," involves the simultaneous measurement of a material's physicochemical properties while also measuring its performance in a device. fiveable.meresearchgate.net This methodology provides a direct correlation between structure and function in real-time.
These techniques are particularly vital for applications where phenazines are electrochemically active, such as in batteries, electrochromic devices, and sensors. nih.gov For example, in the development of organic batteries, operando techniques can monitor the changes in the molecular structure, oxidation state, and electronic environment of phenazine-based electrodes during charge and discharge cycles. nih.govlightsources.org Synchrotron-based methods, such as operando X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD), are powerful tools for probing these changes at an atomic level. nih.gov While still an emerging area for phenazine chemistry, operando infrared spectroscopy has been successfully used to investigate the redox mechanisms of other organic electrode materials, revealing reversible molecular changes in real time. lightsources.org
The application of in-situ and operando methods can answer critical questions about this compound and its derivatives:
Structural Stability: How does the molecular structure change during repeated redox cycling?
Reaction Mechanisms: What are the precise intermediate states involved in electron transfer processes?
Degradation Pathways: How and why do materials fail over time?
While specific operando studies focused solely on this compound are not yet prevalent, the advancement of these characterization tools is a critical future direction for elucidating the dynamic behavior of all phenazine-based functional materials.
Synergistic Application of Experimental and Theoretical Research Methodologies
The most profound insights into the behavior of this compound and its derivatives are achieved through the synergistic combination of experimental and theoretical research. mdpi.comrsc.org In this approach, computational chemistry is not just a predictive tool but is deeply integrated with laboratory work in a feedback loop that accelerates discovery and understanding.
Theoretical and computational methods , primarily Density Functional Theory (DFT), allow researchers to model the electronic structure, predict properties, and rationalize observed behaviors. nih.gov For phenazines, DFT is used to calculate:
Redox Potentials: Predicting the ease of oxidation and reduction, crucial for battery and sensor design. rsc.orgresearchgate.net
Optical Properties: Calculating absorption and emission spectra to guide the development of dyes, sensors, and OLEDs. rsc.org
Molecular Geometries and Interactions: Understanding how molecules pack in a solid state or interact with biological targets. nih.gov
Experimental techniques provide real-world validation for these theoretical predictions. Key experimental methods for phenazines include:
Electrochemistry: Cyclic voltammetry is used to measure the actual redox potentials of synthesized compounds, confirming DFT predictions. rsc.orguc.pt
Spectroscopy: UV-Vis and fluorescence spectroscopy measure the optical properties, which can be compared with time-dependent DFT (TD-DFT) calculations. rsc.org
X-ray Crystallography: Provides the definitive solid-state structure of a molecule, which can be used to validate the geometries predicted by computational models.
A powerful example of this synergy is seen in the development of phenazine-based materials for organic electronics. Researchers can design a series of novel donor-acceptor molecules based on a phenazine core in silico. rsc.org DFT calculations are used to predict their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as their expected optical properties. Guided by these predictions, the most promising candidates are then synthesized and characterized experimentally. The experimental data on their photophysical and electrochemical properties are then used to refine the computational models, leading to a more accurate and predictive design strategy for the next generation of materials. rsc.org
| Property | Theoretical (DFT) Prediction | Experimental Measurement |
| HOMO Energy Level | Calculated value based on molecular structure | Measured via cyclic voltammetry |
| LUMO Energy Level | Calculated value based on molecular structure | Measured via cyclic voltammetry |
| Electrochemical Band Gap | Difference between calculated HOMO/LUMO | Difference between measured potentials |
| Absorption Maximum (λₘₐₓ) | Calculated from TD-DFT | Measured via UV-Vis spectroscopy |
| Emission Maximum (λₑₘ) | Calculated from TD-DFT | Measured via fluorescence spectroscopy |
This interactive table outlines the parallel workflow of theoretical predictions and experimental validations in modern materials chemistry.
Emerging Research Fronts in Phenazine Chemistry and Applications
The unique electronic and structural properties of the phenazine scaffold, including that of this compound, continue to place it at the forefront of several emerging research areas. The ability to easily modify the core structure allows for fine-tuning of its properties for a wide range of applications. researchgate.netrsc.org
Energy Storage: Phenazine derivatives are highly promising candidates for next-generation energy storage, particularly in non-aqueous and aqueous organic redox flow batteries (RFBs). rsc.org Their stable, reversible, two-electron redox activity and highly tunable redox potentials make them ideal as both anolyte (negative electrode) and catholyte (positive electrode) materials. rsc.orgresearchgate.net Research focuses on functionalizing the phenazine core to enhance solubility, stability, and cell voltage.
Organic Electronics and Optoelectronics: The rigid, planar, and electron-deficient nature of phenazines makes them excellent building blocks for functional materials. rsc.org Emerging applications include:
Thermally Activated Delayed Fluorescence (TADF) Emitters: Donor-acceptor molecules using a phenazine or dibenzo[a,c]phenazine (B1222753) acceptor are being developed for highly efficient orange-red organic light-emitting diodes (OLEDs). acs.orgrsc.org
Optical Sensors: Phenazine derivatives are being designed as chemosensors for detecting ions and molecules through changes in their fluorescence or color. researchgate.netresearchgate.net Their sensitivity to environmental factors like pH and polarity is a key advantage. researchgate.net
Biomedical and Pharmaceutical Applications: The phenazine scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities. mdpi.comnih.gov Current research is exploring:
Anticancer Agents: Novel phenazine derivatives are being screened for their ability to inhibit cancer cell proliferation and migration. nih.govnih.gov
Antimicrobial Agents: With the rise of antibiotic resistance, there is renewed interest in phenazines, including halogenated derivatives, for their potent activity against pathogenic bacteria. nih.govmdpi.com
Sustainable Agriculture: Natural phenazines produced by soil bacteria, such as phenazine-1-carboxylic acid, have been successfully commercialized as biopesticides or "green agrochemicals." mdpi.commdpi.com Future research aims to understand their role in shaping microbial communities in the soil (the microbiome) and to develop new, environmentally benign methods for crop protection. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
